molecular formula C12H9Cl B017849 4-Chlorobiphenyl CAS No. 2051-62-9

4-Chlorobiphenyl

Cat. No. B017849
M. Wt: 188.65 g/mol
InChI Key: FPWNLURCHDRMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06562989B2

Procedure details

Bromobenzene (80 mg, 0.51 mmol) reacted with 4-chlorophenylboronic acid (103 mg, 0.66 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and K3PO4 (318 mg, 1.50 mmol) in toluene at 100° C. to give the title compound (75 mg, 78%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 7.41-7.62 (m, 9H). 13C{1H}-NMR (100 MHz, CDCl3): δ 139.95, 139.62, 133.33, 128.88, 128.86, 128.36, 127.56, 126.96. GC/MS(EI): m/z 188 (M+), 152
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
318 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:11][CH:10]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
103 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
K3PO4
Quantity
318 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.